

Fleroxacin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



Fleroxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal effect is achieved through the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This technical guide provides an in-depth analysis of **Fleroxacin**'s chemical properties, detailed experimental protocols for their determination, and a visual representation of its mechanism of action.

CAS Number and Chemical Identity

The Chemical Abstracts Service (CAS) registry number for **Fleroxacin** is 79660-72-3.[2]

Chemical Properties

A summary of the key chemical properties of **Fleroxacin** is presented in the table below, providing a consolidated reference for researchers.



Property	Value	Reference
Molecular Formula	C17H18F3N3O3	[2]
Molecular Weight	369.34 g/mol	[2]
Appearance	White to off-white solid	[3]
Melting Point	270 °C (decomposes)	[2]
Boiling Point	Not available	
Solubility	Soluble in DMSO and DMF; partially soluble in methanol; low aqueous solubility.[4]	[4]
pKa (acidic)	5.5	[2]
pKa (basic)	8.2, 8.8	[2]
logP	0.24	[2]

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of **Fleroxacin**.

Melting Point Determination

Objective: To determine the melting point of Fleroxacin using the capillary method.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle
- Thermometer



Procedure:

- Sample Preparation: A small amount of Fleroxacin is finely ground using a mortar and
 pestle to ensure a uniform particle size. The powdered sample is then packed into a capillary
 tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
- Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the
 onset of melting. The temperature at which the entire solid has turned into a clear liquid is
 recorded as the completion of melting. The melting point is reported as a range. For
 Fleroxacin, decomposition is observed at the melting point.[2]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Fleroxacin** in a given solvent (e.g., water, buffer).

Apparatus:

- Shake-flask or incubator shaker
- Vials with screw caps
- Analytical balance
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm)



Procedure:

- Sample Preparation: An excess amount of Fleroxacin is added to a series of vials containing a known volume of the desired solvent at a specific temperature (e.g., 25 °C or 37 °C).
- Equilibration: The vials are sealed and placed in a shake-flask or incubator shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.
- Quantification: The concentration of Fleroxacin in the clear filtrate is determined using a
 validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve
 is prepared using standard solutions of Fleroxacin of known concentrations.
- Calculation: The solubility is expressed as the concentration of **Fleroxacin** in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of **Fleroxacin**.

Apparatus:

- · Potentiometer with a pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- Deionized water



Procedure:

- Sample Preparation: A known amount of Fleroxacin is dissolved in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
- Titration Setup: The **Fleroxacin** solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (NaOH solution for the acidic pKa and HCl solution for the basic pKa).
- Titration: The titrant is added in small, known increments to the **Fleroxacin** solution while stirring. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values are determined from the inflection points of the titration curve. The first derivative of the titration curve can be used to more accurately locate the equivalence points, and the pKa is the pH at the half-equivalence point.

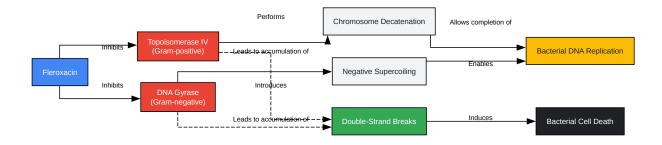
Mechanism of Action

Fleroxacin exerts its bactericidal activity by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. It is
 responsible for introducing negative supercoils into the bacterial DNA, a process necessary
 for the initiation of replication. Fleroxacin binds to the DNA-gyrase complex, trapping the
 enzyme after it has cleaved the DNA, which prevents the re-ligation of the DNA strands. This
 leads to the accumulation of double-stranded DNA breaks.
- Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is a key target.
 This enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes. Inhibition of topoisomerase IV by Fleroxacin prevents the segregation of the chromosomes into the daughter cells, leading to cell division arrest.

The accumulation of double-stranded DNA breaks triggers the bacterial SOS response, a cellular stress response to DNA damage. While this can initiate DNA repair mechanisms, the extensive damage caused by **Fleroxacin** is ultimately lethal to the bacterium.





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Fleroxacin's mechanism of action.

Synthesis

The synthesis of **Fleroxacin** involves a multi-step process. A generalized synthetic scheme for fluoroquinolones, which can be adapted for **Fleroxacin**, is outlined below. The core structure is typically assembled through the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications at the N-1 and C-7 positions. For **Fleroxacin**, this involves the introduction of a 2-fluoroethyl group at the N-1 position and a 4-methylpiperazin-1-yl group at the C-7 position.



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Generalized synthetic workflow for **Fleroxacin**.

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- To cite this document: BenchChem. [Fleroxacin CAS number and chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563832#fleroxacin-cas-number-and-chemical-properties]

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